molecular formula C23H24N8O3 B8820545 Zasocitinib CAS No. 2272904-53-5

Zasocitinib

Cat. No.: B8820545
CAS No.: 2272904-53-5
M. Wt: 460.5 g/mol
InChI Key: BWINBHTTZLVXGT-NVXWUHKLSA-N
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Preparation Methods

The synthesis of Zasocitinib involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure. The synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Zasocitinib undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zasocitinib has a wide range of scientific research applications, including:

Mechanism of Action

Zasocitinib exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2), a member of the Janus kinase family. By inhibiting TYK2, this compound disrupts the signaling pathways that lead to inflammation and immune responses. This inhibition is achieved through binding to the regulatory pseudokinase domain of TYK2, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Zasocitinib is unique in its high selectivity for tyrosine kinase 2 compared to other similar compounds. Some similar compounds include:

Compared to these compounds, this compound offers a unique profile with potentially improved selectivity and safety, making it a promising candidate for further research and development.

Properties

CAS No.

2272904-53-5

Molecular Formula

C23H24N8O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H24N8O3/c1-24-20-12-18(27-16-6-5-11-30(23(16)33)19-7-3-4-10-25-19)29-21-14(13-26-31(20)21)22(32)28-15-8-9-17(15)34-2/h3-7,10-13,15,17,24H,8-9H2,1-2H3,(H,27,29)(H,28,32)/t15-,17-/m1/s1

InChI Key

BWINBHTTZLVXGT-NVXWUHKLSA-N

Isomeric SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)N[C@@H]3CC[C@H]3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

Canonical SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)NC3CCC3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

Origin of Product

United States

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